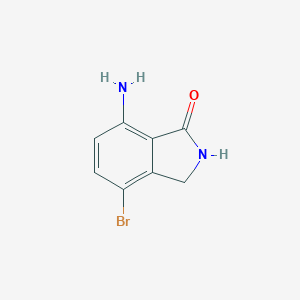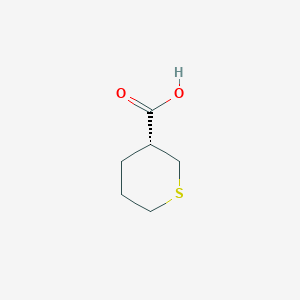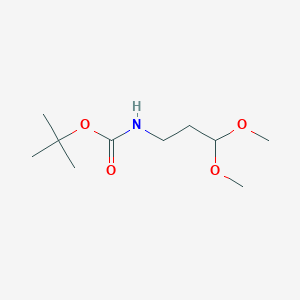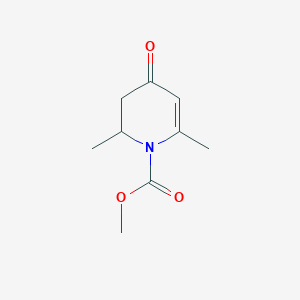
7-Amino-4-bromoisoindolin-1-one
Descripción general
Descripción
7-Amino-4-bromoisoindolin-1-one is an organic compound belonging to the class of isonitriles. It is a colorless solid that is soluble in water and organic solvents. It is used in a variety of organic synthesis reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Antitumor Activity :
- Delgado et al. (2012) synthesized a variety of isoquinolinequinones with amino-, alkylamino, and halogen groups. They found that 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited promising antitumor activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Enzyme Inhibition :
- Grunewald et al. (1997) examined 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline as an inhibitor of phenylethanolamine N-methyltransferase, noting its selectivity over alpha 2-adrenoceptor (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Photolabile Precursors in Neurobiology :
- Papageorgiou and Corrie (2000) studied 1-acyl-7-nitroindolines, useful as photolabile precursors for releasing carboxylic acids and neuroactive amino acids, exploring the effect of substituents on photolysis efficiency (Papageorgiou & Corrie, 2000).
Synthesis of Isoquinoline Inhibitors :
- Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in many PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antiplasmodial Activity :
- De et al. (1998) investigated structure-activity relationships among aminoquinolines with different substituents, including 7-bromo-AQs, for activity against Plasmodium falciparum (De, Krogstad, Byers, & Krogstad, 1998).
Synthesis of Novel Anticancer Derivatives :
- Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential anticancer activity, highlighting the selectivity of these compounds for cancer cells (Kubica, Taciak, Czajkowska, Sztokfisz-Ignasiak, Wyrębiak, Młynarczuk-Biały, Malejczyk, & Mazurek, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169045-01-6 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)


![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)




![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
